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molecular formula C11H12ClNO6 B8311778 3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzoic acid

3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzoic acid

Cat. No. B8311778
M. Wt: 289.67 g/mol
InChI Key: ANWYUSSZWDRGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350029B2

Procedure details

Methanol (4 lt), 3-(3-chloropropoxy)-4-methoxy-6-nitro benzaldehyde (560 gm) and 30% methanolic NaOH solution (5 ml) were heated to 45° C. To this reaction mass 35% of H2O2 solution (1200 ml) was added drop wise in 3-4 hours maintaining a pH of 10.5-11.5 with 30% methanolic NaOH solution. The reaction mass was quenched into ice water (10 kg) and the pH adjusted to 2.0-3.0 using hydrochloric acid. The solid obtained was filtered, washed with 50% aqueous methanol (500 ml) and dried at 45-50° C. to yield the title compound (510 gm, 86% yield).
Name
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
560 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:11]([N+:16]([O-:18])=[O:17])=[CH:12][C:13]=1[O:14][CH3:15])[CH:9]=[O:10].[OH-:19].[Na+].OO>CO>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:11]([N+:16]([O-:18])=[O:17])=[CH:12][C:13]=1[O:14][CH3:15])[C:9]([OH:19])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1200 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
560 g
Type
reactant
Smiles
ClCCCOC=1C=C(C=O)C(=CC1OC)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched into ice water (10 kg)
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 50% aqueous methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
dried at 45-50° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=C(C(=O)O)C(=CC1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 510 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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